molecular formula C12H23NO B2948143 1-[(Piperidin-2-yl)methyl]cyclohexan-1-ol CAS No. 408312-51-6

1-[(Piperidin-2-yl)methyl]cyclohexan-1-ol

Cat. No.: B2948143
CAS No.: 408312-51-6
M. Wt: 197.322
InChI Key: QSFIQNPIALHAAI-UHFFFAOYSA-N
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Description

1-[(Piperidin-2-yl)methyl]cyclohexan-1-ol is a chemical compound with the molecular formula C₁₂H₂₃NO and a molecular weight of 197.32 g/mol . It is characterized by a cyclohexanol ring substituted with a piperidinylmethyl group. This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Piperidin-2-yl)methyl]cyclohexan-1-ol typically involves the reaction of cyclohexanone with piperidine in the presence of a reducing agent. One common method is the reductive amination of cyclohexanone with piperidine using sodium borohydride (NaBH₄) as the reducing agent . The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-[(Piperidin-2-yl)methyl]cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The piperidinylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Cyclohexanone derivatives.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted cyclohexanol derivatives.

Scientific Research Applications

1-[(Piperidin-2-yl)methyl]cyclohexan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

1-[(Piperidin-2-yl)methyl]cyclohexan-1-ol can be compared with other similar compounds, such as:

    1-[(Piperidin-2-yl)methyl]cyclohexan-2-ol: Differing in the position of the hydroxyl group.

    1-[(Piperidin-3-yl)methyl]cyclohexan-1-ol: Differing in the position of the piperidinyl group.

    Cyclohexanol derivatives: Various derivatives with different substituents on the cyclohexanol ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-(piperidin-2-ylmethyl)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO/c14-12(7-3-1-4-8-12)10-11-6-2-5-9-13-11/h11,13-14H,1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFIQNPIALHAAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC2CCCCN2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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